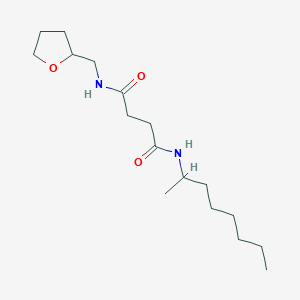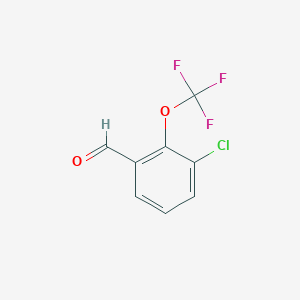
3-Chloro-2-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-2-(trifluorometoxi)benzaldehído es un aldehído aromático con la fórmula molecular C8H4ClF3O2. Se caracteriza por la presencia de un grupo trifluorometoxi (-OCF3) y un átomo de cloro unido a un anillo de benceno, junto con un grupo funcional aldehído (-CHO)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-2-(trifluorometoxi)benzaldehído típicamente implica la introducción del grupo trifluorometoxi y el átomo de cloro en el anillo de benceno, seguido de la formación del grupo aldehído. Un método común involucra los siguientes pasos:
Nitración y Reducción: El material de partida, 3-cloro-2-nitrobenzaldehído, se somete a nitración para introducir el grupo nitro. Esto es seguido por la reducción para convertir el grupo nitro a una amina.
Trifluorometoxilación: La amina se hace reaccionar luego con trifluorometanol en presencia de un catalizador adecuado para introducir el grupo trifluorometoxi.
Oxidación: Finalmente, la amina se oxida para formar el grupo aldehído, lo que resulta en 3-Cloro-2-(trifluorometoxi)benzaldehído.
Métodos de Producción Industrial
Los métodos de producción industrial para 3-Cloro-2-(trifluorometoxi)benzaldehído pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-2-(trifluorometoxi)benzaldehído experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído puede reducirse para formar el alcohol correspondiente.
Sustitución: El átomo de cloro y el grupo trifluorometoxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas y tioles pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácido 3-Cloro-2-(trifluorometoxi)benzoico.
Reducción: Alcohol 3-Cloro-2-(trifluorometoxi)bencílico.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Cloro-2-(trifluorometoxi)benzaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-2-(trifluorometoxi)benzaldehído implica su interacción con objetivos moleculares como enzimas y receptores. El grupo trifluorometoxi mejora la lipofilicidad y la estabilidad del compuesto, permitiéndole interactuar de manera efectiva con los bolsillos hidrofóbicos en las proteínas. El grupo aldehído puede formar enlaces covalentes con residuos nucleofílicos en las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Trifluorometoxi)benzaldehído: Carece del átomo de cloro, lo que resulta en una reactividad y propiedades diferentes.
3-Cloro-2-fluoro-5-(trifluorometil)benzaldehído: Contiene un átomo de flúor en lugar del grupo trifluorometoxi, lo que lleva a un comportamiento químico diferente.
4-Cloro-3-(trifluorometil)benzaldehído: La posición de los grupos cloro y trifluorometilo afecta su reactividad y aplicaciones.
Singularidad
3-Cloro-2-(trifluorometoxi)benzaldehído es único debido a la combinación del grupo trifluorometoxi y el átomo de cloro en el anillo de benceno. Esta combinación imparte propiedades químicas distintas, como una mayor estabilidad y lipofilicidad, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C8H4ClF3O2 |
|---|---|
Peso molecular |
224.56 g/mol |
Nombre IUPAC |
3-chloro-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |
Clave InChI |
PAUNWKFFCSNGIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


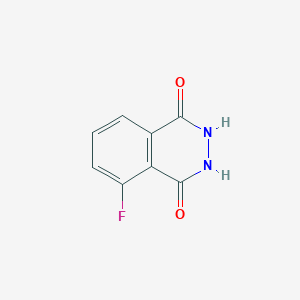
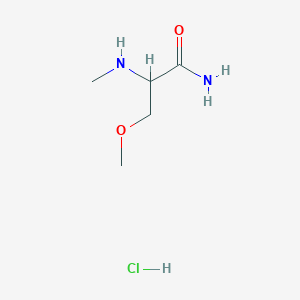
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
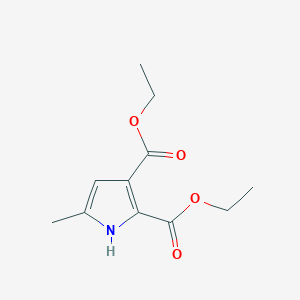
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
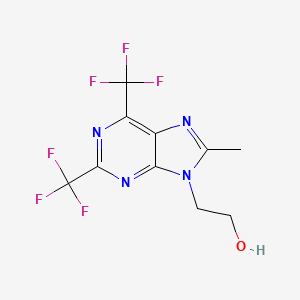
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
